[(Z)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl](3-ethylpent-1-yn-3-yl)amine
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Overview
Description
This compound is an organic molecule that contains a nitro group (-NO2), a bromobenzenesulfonyl group, and an ethylpent-1-yn-3-yl group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the bromobenzenesulfonyl group and the ethylpent-1-yn-3-yl group separately. These groups could then be combined using a suitable coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the nitro group could introduce some polarity into the molecule, and the bromobenzenesulfonyl group is likely to be quite bulky .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of the functional groups present. For example, the nitro group is a good leaving group, so it could be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the nitro group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis :
- Polysubstituted allylic amines, similar to the mentioned compound, have been synthesized and characterized using techniques like NMR, IR, MS, and X-ray diffraction. These methods help in understanding the molecular structure and properties of such compounds (Xie Mei-hua, 2009).
Role in Heterocycles Synthesis :
- Derivatives of 2- and 4-nitrobenzenesulfonyl groups, which are structurally related to the compound , are used as intermediates in the synthesis of diverse nitrogenous heterocycles. This demonstrates their significance in organic synthesis and drug development (Eva Schütznerová & V. Krchňák, 2017).
Biofilm Inhibition and Cytotoxicity Studies :
- Compounds containing 4-nitrobenzenesulfonyl, a related group, have been studied for their biofilm inhibitory action against bacteria like Escherichia coli and Bacillus subtilis. Such research is crucial for developing new antibacterial agents (M. Abbasi et al., 2020).
Exploration of Molecular Interactions :
- Studies on di(4-bromobenzenesulfonyl)amine, closely related to the compound of interest, have explored its crystal structures and intermolecular interactions. Understanding these interactions aids in the development of new materials and pharmaceuticals (Virginia Lozano et al., 2004).
Gas Adsorption and Sensing Applications :
- Research on metal-organic frameworks using functional organic ligands related to the compound has shown selective gas adsorption and fluorescence sensing response, highlighting potential applications in environmental monitoring and sensing technologies (Xiao-Jing Liu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(Z)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-3-ethylpent-1-yn-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4S/c1-4-15(5-2,6-3)17-11-14(18(19)20)23(21,22)13-9-7-12(16)8-10-13/h1,7-11,17H,5-6H2,2-3H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYCQKQTPHMRQA-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC=C([N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C#C)N/C=C(/[N+](=O)[O-])\S(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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